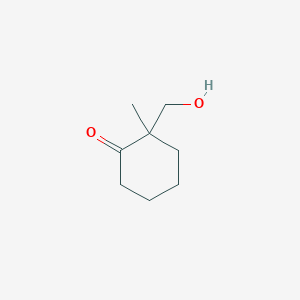
2-Methyl-5-phenethyloxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-phenethyloxazole-4-carbonyl chloride is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 2-position, a phenylethyl group at the 5-position, and a carbonyl chloride group at the 4-position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenethyloxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-phenylethylamine with a suitable acyl chloride to form an intermediate, which then undergoes cyclization to form the oxazole ring The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-phenethyloxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Oxidized Oxazole Derivatives: Formed from oxidation reactions.
Reduced Oxazole Derivatives: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-phenethyloxazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-phenethyloxazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole ring and the functional groups attached to it can influence its binding affinity and specificity. The compound may also participate in chemical reactions that alter cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-phenyl-1,3-oxazole-4-carbonyl chloride: Similar structure but lacks the phenylethyl group.
2-Methyl-5-(2-phenylethyl)-1,3-thiazole-4-carbonyl chloride: Contains a sulfur atom instead of oxygen in the ring.
2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid: Contains a carboxylic acid group instead of carbonyl chloride.
Uniqueness
2-Methyl-5-phenethyloxazole-4-carbonyl chloride is unique due to the combination of its functional groups and the specific positions of these groups on the oxazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52116-01-5 |
|---|---|
Molekularformel |
C13H12ClNO2 |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C13H12ClNO2/c1-9-15-12(13(14)16)11(17-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
UCOWFSXIJMRPNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)CCC2=CC=CC=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methyl-1,6-dioxaspiro[4.4]nonan-2-yl)methanol](/img/structure/B8643496.png)



![N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine](/img/structure/B8643525.png)
![Ethanol, 2-[2-[2-(ethenyloxy)ethoxy]ethoxy]-](/img/structure/B8643534.png)








